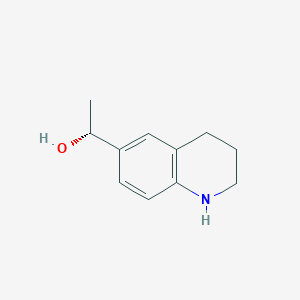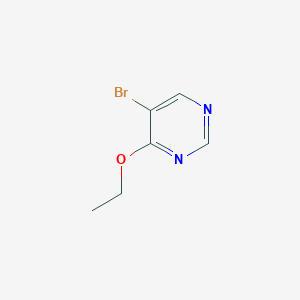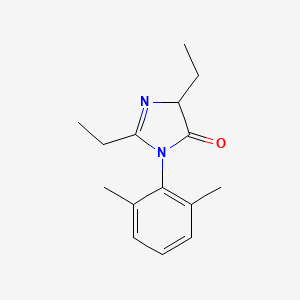
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.
Reaction Conditions: The key steps involve the formation of the pyrimidine ring and the introduction of the amino acid side chain. This can be achieved through various organic reactions, including nucleophilic substitution and amination reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to improve yield and purity.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives and modified amino acids, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to amino acid metabolism and nucleotide synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(pyridin-5-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Amino-3-(pyrimidin-2-yl)propanoic acid: Similar structure but with the amino group at a different position on the pyrimidine ring.
Uniqueness
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the amino group on the pyrimidine ring, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C7H10ClN3O2 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
(3S)-3-amino-3-pyrimidin-5-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-6(1-7(11)12)5-2-9-4-10-3-5;/h2-4,6H,1,8H2,(H,11,12);1H/t6-;/m0./s1 |
InChI-Schlüssel |
HSBAIYRBUYPJBJ-RGMNGODLSA-N |
Isomerische SMILES |
C1=C(C=NC=N1)[C@H](CC(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=NC=N1)C(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)





